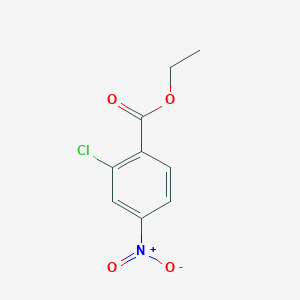

Ethyl 2-chloro-4-nitrobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-chloro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEBEHFIJNRGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by chlorination. The nitration step typically involves the reaction of ethyl benzoate with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of ethyl 4-nitrobenzoate. This intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to yield ethyl 2-chloro-4-nitrobenzoate .

Industrial Production Methods: In an industrial setting, the production of ethyl 2-chloro-4-nitrobenzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed:

Nucleophilic Substitution: Ethyl 2-amino-4-nitrobenzoate.

Reduction: Ethyl 2-chloro-4-aminobenzoate.

Ester Hydrolysis: 2-chloro-4-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-chloro-4-nitrobenzoate serves as a precursor for the synthesis of various pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in the treatment of immunodeficiency diseases and as anti-cancer agents. For instance, the compound has been studied for its role in developing co-crystals with nicotinamide, which may enhance its bioactivity and stability in pharmaceutical formulations .

Case Study: Co-Crystal Formation

- Objective: To investigate the formation of co-crystals to improve drug properties.

- Methodology: Liquid-assisted grinding and solution crystallization techniques were employed.

- Results: The co-crystal exhibited enhanced solubility and bioavailability compared to the parent compound, indicating its potential as a novel therapeutic agent .

Synthesis of Organic Compounds

Ethyl 2-chloro-4-nitrobenzoate is utilized as an intermediate in various organic synthesis reactions. Its reactivity allows for the introduction of different functional groups, making it valuable in synthesizing more complex molecules.

Synthesis Methodology

The synthesis of ethyl 2-chloro-4-nitrobenzoate can be achieved through several methods:

- Reagents: Common reagents include concentrated sulfuric acid, nitric acid, and thionyl chloride.

- Process Overview:

- Reaction of benzoic acid derivatives with chlorinating agents.

- Subsequent nitration to introduce the nitro group.

- Esterification to form the final product.

This multi-step synthesis is characterized by high yields and purity, making it suitable for industrial applications .

Material Science

In material science, ethyl 2-chloro-4-nitrobenzoate has been explored for its potential in creating nonlinear optical materials. Its derivatives can be used to develop single crystals with desirable optical properties.

Case Study: Nonlinear Optical Applications

- Research Focus: Growth of single crystals for nonlinear optical applications.

- Findings: The synthesized crystals demonstrated promising optical nonlinearity, which could be useful in photonic devices .

Analytical Chemistry

Ethyl 2-chloro-4-nitrobenzoate is also employed in analytical chemistry as a standard reference compound for various chromatographic techniques such as HPLC and LC-MS. Its well-characterized properties facilitate accurate quantification in complex mixtures.

Research has indicated that compounds similar to ethyl 2-chloro-4-nitrobenzoate can be involved in environmental studies assessing pollutant degradation and remediation strategies due to their chemical stability and reactivity .

Wirkmechanismus

The mechanism of action of ethyl 2-chloro-4-nitrobenzoate depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent to the nitro group. These reactions involve various molecular targets and pathways, including the activation of nucleophiles and the reduction of nitro groups .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Methyl 2-Chloro-4-Nitrobenzoate

- Molecular Formula: $ \text{C}8\text{H}6\text{ClNO}_4 $

- Molecular Weight : 215.59 g/mol (vs. 229.62 for ethyl ester)

- CAS : 13324-11-3

- Key Differences: Substitution of the ethyl ester with a methyl group reduces molecular weight and alters solubility. Reactivity: Undergoes reduction with SnCl$_2$ in ethanol to yield methyl 4-amino-2-chlorobenzoate, retaining the chlorine atom under specific conditions . This contrasts with ethyl 2-chloro-4-nitrobenzoate, which loses chlorine during reduction in isopropyl alcohol .

Ethyl 2-Chloro-5-Nitrobenzoate

- Molecular Formula: $ \text{C}9\text{H}8\text{ClNO}_4 $ (same as target compound)

- CAS: Not explicitly listed, but structurally analogous .

- Key Differences :

Ethyl 2-Bromo-4-Nitrobenzoate

- Molecular Formula: $ \text{C}9\text{H}8\text{BrNO}_4 $

- CAS : 128566-93-8 .

- Key Differences: Bromine replaces chlorine at C2. Electronic Effects: Bromine’s lower electronegativity and larger atomic radius may reduce electrophilicity at the aromatic ring but enhance steric hindrance. Applications: Potential use in halogen-specific coupling reactions, distinct from chlorine’s reactivity.

Ethyl 4-Chlorobenzoate

- Molecular Formula : $ \text{C}9\text{H}9\text{ClO}_2 $

- Molecular Weight : 184.62 g/mol

- CAS : 7335-27-5 .

- Key Differences :

Physicochemical Properties Comparison

Biologische Aktivität

Ethyl 2-chloro-4-nitrobenzoate is an organic compound characterized by its benzoate structure, featuring both a chlorine atom and a nitro group. This unique arrangement contributes to its notable biological activities, making it a subject of interest in various fields, including medicinal chemistry and bioremediation. This article explores the biological activity of ethyl 2-chloro-4-nitrobenzoate, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C9H8ClN O2

- Molecular Weight : 199.62 g/mol

- Structure : Contains a benzoate moiety with an ethyl ester group, a chlorine substituent at the 2-position, and a nitro group at the 4-position.

Mechanisms of Biological Activity

Ethyl 2-chloro-4-nitrobenzoate exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It can interact with specific molecular targets by binding to active sites of enzymes, thereby preventing substrate binding and inhibiting enzymatic activity. This property is particularly valuable in drug discovery and development .

- Antimicrobial Properties : Research indicates that ethyl 2-chloro-4-nitrobenzoate may possess antimicrobial properties, making it a candidate for the development of new antibiotics targeting bacterial infections .

- Bioremediation Applications : The compound has been shown to undergo degradation by certain bacterial strains, such as Acinetobacter sp. RKJ12, which utilize it as a sole source of carbon and nitrogen. This degradation pathway involves the conversion to less harmful metabolites, highlighting its potential in bioremediation efforts .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study focused on the enzyme inhibition properties of ethyl 2-chloro-4-nitrobenzoate demonstrated that it effectively inhibited bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them prime targets for antibiotic development. The compound showed promising results in vitro, indicating potential for further development into therapeutic agents .

Case Study: Bioremediation Potential

In another significant study, Acinetobacter sp. RKJ12 was isolated for its ability to degrade ethyl 2-chloro-4-nitrobenzoate under aerobic conditions. The degradation pathway involved initial hydrolytic dechlorination followed by oxidative denitration, leading to the formation of less toxic metabolites such as salicylic acid and catechol. This research underscores the compound's applicability in bioremediation strategies for contaminated environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.